(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan
Description
(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan (CAS: 109789-17-5) is a bicyclic furanoid compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. Its structure features a cis-fused furo[2,3-b]furan core with a methylene substituent at the 3-position (Fig. 1) . Key physical properties include a density of 1.089 g/cm³, boiling point of 172.7°C, and melting point of 50.6°C .
This compound is notable for its role as a P2-ligand in HIV-1 protease inhibitors, where its rigid bicyclic framework enhances binding affinity and selectivity . Its stereochemical configuration (cis-fusion) and substituent placement are critical for its pharmacological activity.
Properties
IUPAC Name |
(3aR,6aS)-4-methylidene-2,3,3a,6a-tetrahydrofuro[2,3-b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-9-7-6(5)2-3-8-7/h6-7H,1-4H2/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEHUTGZBAGJOG-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC2C1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CO[C@H]2[C@@H]1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455661 | |
| Record name | (3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109789-17-5 | |
| Record name | (3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Synthesis via Knoevenagel Condensation and Cyclization
The most industrially viable method for (±)-hexahydro-3-methylene-cis-furo[2,3-b]furan involves a stereoselective pathway starting from protected diol intermediates. As detailed in , this route employs a Knoevenagel condensation between a cyclic ketone (e.g., 4,4-dimethylcyclohex-2-en-1-one) and an α,β-unsaturated ester. The reaction is catalyzed by a mild base such as piperidine, yielding a conjugated enone system. Preheating the ketone to 50–65°C prior to condensation improves reaction kinetics, achieving yields exceeding 70% .
A critical step is the reduction of the enone intermediate using sodium borohydride (NaBH4) in methanol, which selectively reduces the α,β-unsaturated ester to a secondary alcohol. This alcohol is subsequently protected as a vicinal-diol group (e.g., isopropylidene or benzylidene) to prevent undesired side reactions during downstream steps . The choice of protecting group is pivotal; acid-labile groups like isopropylidene remain stable during basic Nef reactions but cleave readily under cyclization conditions.
Intermediate Utilization and Functionalization
The synthesis progresses through a nitromethane addition to the protected diol, forming a nitroalkane intermediate. This step is highly sensitive to solvent polarity and temperature. Polar aprotic solvents like tetrahydrofuran (THF) at −18°C favor the formation of the cis-configured nitro compound, which is essential for the target stereochemistry . Subsequent reduction of the nitro group using hydrogenation (H2/Pd-C) or zinc amalgam yields a primary amine, which undergoes intramolecular transacetalization.
Key intermediates include:
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Formula (6c) : A bicyclic hemiaminal formed after nitro reduction and acid-catalyzed cyclization.
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Formula (7.3) : The final product after deprotection and purification via silica gel chromatography .
Catalytic Cyclization and Acid-Mediated Transacetalization
The cyclization step is the cornerstone of the synthesis, mediated by catalytic strong acids. Hydrochloric acid (HCl) or sulfuric acid (H2SO4) at 0–25°C facilitates intramolecular transacetalization, forming the fused furofuran ring system . The reaction mechanism proceeds via oxonium ion formation, followed by nucleophilic attack by the secondary alcohol. Kinetic studies indicate that higher acid concentrations (≥1 M) accelerate cyclization but risk over-acidification of sensitive intermediates.
| Cyclization Conditions | Yield | Stereoselectivity |
|---|---|---|
| 0.5 M HCl, 25°C | 82% | 95% cis |
| 1.0 M H2SO4, 0°C | 78% | 93% cis |
| 0.1 M p-TsOH, −18°C | 65% | 88% cis |
Comparative Analysis of Racemic vs. Stereoselective Routes
Prior methods relied on racemic synthesis followed by enzymatic resolution, which suffered from low mass balance (≤50% yield) and costly chromatographic separations . In contrast, the stereoselective route achieves enantiomeric excess (ee) >95% without resolution steps, reducing waste solvent volumes by 40% . The table below contrasts key metrics:
| Parameter | Racemic Route | Stereoselective Route |
|---|---|---|
| Overall Yield | 28% | 62% |
| Chromatography Steps | 3 | 1 |
| Solvent Consumption (L/kg) | 120 | 72 |
Industrial Scalability and Process Optimization
The stereoselective method’s scalability is demonstrated by its compatibility with continuous-flow reactors. Key optimizations include:
Chemical Reactions Analysis
(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Synthesis of Antiviral Agents
One of the primary applications of (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan is in the synthesis of HIV protease inhibitors. Research has demonstrated that derivatives of this compound serve as key intermediates in the development of effective antiviral drugs.
Case Study: HIV Protease Inhibitors
- A study highlighted the efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which is a critical component of several clinical HIV protease inhibitors. The synthesis involved a one-pot reaction that achieved high diastereoselectivity (up to 98:2) and yielded significant amounts of the desired product .
Organic Synthesis
The compound is also utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. Its furan moiety allows for reactions such as cycloaddition and functionalization.
Synthetic Routes
- Multiple synthetic pathways have been documented for producing this compound. For example:
Potential Therapeutic Uses
Beyond its role in synthesizing antiviral agents, research suggests that this compound may have broader implications in drug development due to its structural characteristics.
- Preliminary studies indicate potential anti-inflammatory and analgesic properties, which warrant further investigation to explore its efficacy as a therapeutic agent beyond antiviral applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Analogues with Furo[2,3-b]furan Frameworks
Several natural and synthetic compounds share the cis-fused furo[2,3-b]furan motif but differ in substituents and applications:
Key Observations:
Structural Complexity: Norrisolide derivatives (e.g., cheloviolene A/B) incorporate extended hydrophobic cores, enabling interactions with biological targets like the Golgi apparatus . In contrast, the smaller size of (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan enhances its suitability as a ligand in drug design .
Bulkier substituents (e.g., tetraphenyl groups in 3,4-dibromo-2,2,5,5-tetraphenyl-dihydrofuran ) reduce solubility but improve thermal stability.
Biological Activity: The methylene group in this compound contributes to its rigidity, critical for HIV-1 protease binding . Naphthofuranquinones exhibit antitrypanosomal effects via mitochondrial dysfunction, increasing reactive oxygen species (ROS) in T. cruzi .
Physicochemical and Functional Differences
- Molecular Weight & Solubility: The target compound (MW: 126.15) is smaller and more polar than norrisolide derivatives (MW: ~350), favoring pharmacokinetic properties in drug delivery .
- Reactivity : Brominated furans (e.g., ) undergo electrophilic substitution more readily than the methylene-substituted target compound, which is sterically hindered.
- Thermal Stability : Tetraphenyl-substituted furans exhibit higher melting points (>200°C) compared to the target compound (50.6°C), reflecting differences in molecular packing.
Biological Activity
(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
This compound has the molecular formula and a molecular weight of 126.15 g/mol. The compound can be synthesized through various methods, including cyclization reactions involving furan derivatives and other organic reagents. For example, one method involves the use of tri-n-butyl-tin hydride and azobis(isobutyronitrile) under specific reaction conditions to yield high purity products .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may exert its effects by forming stable complexes with enzymes and receptors involved in metabolic pathways. Specific pathways influenced by the compound include:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, potentially through inhibition of microbial growth and modification of enzyme activity .
- Anti-inflammatory Effects : Research indicates that furan derivatives can modulate inflammatory responses by affecting signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin, indicating its potential as an alternative antimicrobial agent .
- Anti-inflammatory Properties : In cellular assays using LX2 cells, the compound showed effective inhibition of hepatic stellate cell activation, which is crucial in liver fibrosis development. This suggests a potential therapeutic application in treating liver-related diseases .
Research Findings
Research on this compound is ongoing, with several studies focusing on its pharmacological properties:
- HIV Protease Inhibition : Related compounds within the hexahydro-furan family have been studied for their ability to inhibit HIV protease, showcasing structural similarities that may predict similar activities for this compound .
- Inflammation Modulation : Investigations into natural furan derivatives have indicated their role in regulating immune responses and oxidative stress levels, further supporting the exploration of synthetic furan derivatives like this compound for therapeutic applications .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan, and what are their critical optimization parameters?
Enzymatic resolution using immobilized lipases (e.g., Pseudomonas cepacia lipase) has been validated for synthesizing stereochemically complex furo[2,3-b]furan derivatives. Key parameters include solvent polarity, temperature (25–40°C), and substrate-to-enzyme ratio to maximize enantiomeric excess (ee >98%) . Traditional chemical routes may involve cycloaddition or ring-closing metathesis, requiring precise control of reaction time and catalytic systems (e.g., Grubbs catalysts) to avoid side reactions .
Q. How is the cis configuration of the furo[2,3-b]furan ring confirmed during structural characterization?
X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for structurally analogous hexasubstituted dihydrofurans (e.g., C–H⋯H and Br⋯Br interactions in crystal lattices) . Complementary techniques include NOE NMR to confirm spatial proximity of protons and chiral HPLC to verify enantiopurity .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Assigns proton environments and carbon frameworks, with key signals for the methylene group (δ ~4.9–5.2 ppm) and fused furan protons (δ ~3.5–4.3 ppm) .
- HRMS : Validates molecular formula (e.g., C15H16O3 for related furo[2,3-b]furan derivatives) .
- Chiral GC/HPLC : Essential for resolving (±)-enantiomers, using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Q. What are the typical applications of this compound in pharmaceutical research?
The furo[2,3-b]furan scaffold is a critical intermediate in HIV protease inhibitors (e.g., Darunavir precursors), where its rigid bicyclic structure enhances binding affinity to viral enzymes . It also serves as a model for studying furan ring stability under physiological conditions .
Advanced Research Questions
Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how can they be mitigated?
Racemization at the fused ring junction is a major issue, particularly under acidic or high-temperature conditions. Strategies include:
Q. How does the methylene group influence the compound’s reactivity and stability?
The exocyclic methylene (C3) increases susceptibility to Michael addition or oxidation. Stability studies under accelerated degradation conditions (40°C/75% RH) reveal cleavage of the furo[2,3-b]furan ring, forming imidamide derivatives via carbamate linkage breakdown . Computational modeling (DFT) predicts that electron-withdrawing substituents adjacent to the methylene group reduce reactivity .
Q. Are there contradictions in reported biological activities of structurally related furo[2,3-b]furan derivatives?
Yes. For example, linear furanonaphthoquinones exhibit potent anti-inflammatory activity (IC50 ~1–5 μM for NO• inhibition), while nitrogen-substituted analogs (indolenaphthoquinones) are inactive, highlighting the critical role of the furan oxygen in bioactivity . However, activity trends for hexahydro derivatives remain understudied, necessitating comparative SAR studies.
Q. What advanced analytical techniques resolve structural ambiguities in degradation products?
- 2D NMR (COSY, HMBC) : Maps connectivity in degradation products, such as N-(4-(N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenyl)acetimidamide .
- LC-HRMS/MS : Identifies fragment ions (e.g., m/z 243.1032 [M−H]−) and quantifies degradation kinetics .
- X-ray photoelectron spectroscopy (XPS) : Detects oxidation states of heteroatoms in degraded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
